molecular formula C17H23NO4 B2886799 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941947-75-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2886799
CAS No.: 941947-75-7
M. Wt: 305.374
InChI Key: VBSIOFWSQHALBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group, with a tetrahydrofuran-2-ylmethyl substituent on the nitrogen. The dihydrobenzofuran moiety is structurally analogous to carbofuran, a known insecticide , while the acetamide group and tetrahydrofuran substituent distinguish it from classical carbamates. Its synthesis likely involves steps such as Claisen rearrangement, cyclization, and amidation, as seen in related compounds .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2)9-12-5-3-7-14(16(12)22-17)21-11-15(19)18-10-13-6-4-8-20-13/h3,5,7,13H,4,6,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSIOFWSQHALBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H27NO4C_{20}H_{27}NO_4, with a molecular weight of approximately 341.4 g/mol. It features a benzofuran moiety linked via an ether bond to an acetamide group, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC20H27NO4C_{20}H_{27}NO_4
Molecular Weight341.4 g/mol
IUPAC NameThis compound
Canonical SMILESCC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown significant inhibition of indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Biological Activities

Research indicates that the compound exhibits various biological activities:

  • Anticancer Activity : The inhibition of IDO by this compound has been linked to enhanced anti-tumor effects in preclinical models. Compounds with similar structures have demonstrated the ability to modulate immune responses effectively .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Recent studies have suggested potential antimicrobial properties, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • A study published in Nature Product Reports reviewed various synthetic strategies for compounds containing the 2,3-dihydrobenzofuran skeleton, highlighting their potential therapeutic applications .
  • Research focusing on the synthesis of new derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran indicated promising antimicrobial activity against various pathogens .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzofuran Moiety : Utilizing reactions involving dimethylated benzofurans.
  • Introduction of Functional Groups : Acetamide and ether functionalities are introduced through acylation and etherification reactions.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nitrogen substituent significantly influences bioactivity and physicochemical properties:

  • N-(o-Tolyl) derivative (C₁₉H₂₁NO₃): Exhibits a dihedral angle of 38.13° between aromatic rings, stabilized by weak C–H⋯O interactions. Its insecticidal activity is attributed to the carbofuran-like core but with reduced solubility due to the hydrophobic o-tolyl group .
  • This may improve bioavailability while retaining insecticidal activity .
  • Triazolopyrazine-methyl substituent (e.g., 2-((2,2-dimethyl...triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide): Adds a nitrogen-rich heterocycle, possibly enhancing target specificity in neurological or antiparasitic applications .

Core Modifications: Dihydrobenzofuran vs. Thiazole

  • 4-(7-Methoxy-dihydrobenzofuran)-N-(aryl)thiazol-2-amines : Replace the acetamide with a thiazole ring. Compounds like 7a and 7h show 95.12% and 57.53% insecticidal activity against Aphis fabae at 500 mg/L, respectively. The thiazole moiety may enhance binding to insect nicotinic acetylcholine receptors .
  • Carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate): A carbamate insecticide inhibiting acetylcholinesterase.

Physicochemical and Structural Properties

Compound Molecular Weight Substituent Key Structural Features Bioactivity (Example)
Target Compound ~353.4 Tetrahydrofuran-2-ylmethyl Flexible O-heterocycle, acetamide Potential insecticide (predicted)
N-(o-Tolyl)acetamide 311.38 o-Tolyl Planar aromatic ring, C–H⋯O interactions Moderate insecticidal activity
Carbofuran 221.25 Methylcarbamate Carbamate group, rigid dihydrobenzofuran Acetylcholinesterase inhibition
4-(7-Methoxy...thiazol-2-amine (7a) ~356.4 4-Fluorophenyl-thiazole Thiazole ring, electron-withdrawing substituent 95.12% efficacy against Aphis fabae
  • Solubility : The tetrahydrofuran substituent may improve aqueous solubility compared to purely aromatic analogues (e.g., N-(o-tolyl) derivative), aiding formulation .
  • Crystal Packing : The N-(o-tolyl) derivative forms dimers via C–H⋯O interactions, while the target compound’s flexible substituent may adopt distinct packing modes, affecting stability .

Preparation Methods

Ruthenium-Catalyzed Photochemical [3+2] Cycloaddition

Blum et al. reported a Ru-catalyzed photochemical method to construct dihydrobenzofurans via oxidative [3+2] cycloaddition of phenols and alkenes. For 2,2-dimethyl substitution, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is synthesized by reacting 2-methylphenol with 2-methylpropene under UV irradiation in the presence of [Ru(bpy)₃]Cl₂. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid over-oxidation.

Rhodium-Catalyzed C–H Activation and Carbene Insertion

Bi et al. developed a rhodium-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans via intramolecular carbene insertion into α-C(sp³)–H bonds. Using fluoroalkyl N-triftosylhydrazones as carbene precursors, this method furnishes 2,2-dimethyl derivatives in 53–99% yield with >20:1 dr and up to 98:2 er. The dirhodium catalyst Rh₂(S-PTTL)₄ is critical for enantioselectivity, enabling gram-scale production with minimal purification.

Acid-Catalyzed Cyclization of Phenolic Precursors

A patent by CN105693666A discloses a two-step synthesis of 2,3-dihydrobenzofurans from sodium phenate and 2-chloroethanol. In the first step, sodium phenate reacts with 2-chloroethanol using CuCl₂/FeCl₃ catalysts to form 2-phenylphenol. Subsequent cyclization with ZnCl₂/MnCl₂ at 200–220°C yields 2,3-dihydrobenzofuran derivatives. For 2,2-dimethyl variants, substituting 2-chloroethanol with 2-chloro-2-methylpropanol achieves the desired substitution pattern in 70–75% yield.

Preparation of N-((Tetrahydrofuran-2-yl)methyl)acetamide

The tetrahydrofuran-methylacetamide subunit requires stereoselective synthesis, often leveraging chiral pool strategies or asymmetric catalysis.

L-Aspartic Acid-Derived Synthesis

CN102391214A outlines a six-step synthesis of (S)-3-amino-tetrahydrofuran hydrochloride from L-aspartic acid. Key steps include:

  • Acylation : L-aspartic acid is acylated with benzoyl chloride (89.5% yield).
  • Esterification : Methyl ester formation using acetyl chloride (94% yield).
  • Reduction and Cyclization : LiAlH₄ reduction followed by ZnCl₂-catalyzed cyclization (82% yield).
  • Hydrolysis and Salification : NaOH hydrolysis and HCl neutralization yield (S)-3-amino-tetrahydrofuran hydrochloride (EE ≥99.85%).

Asymmetric Hydrogenation of Enamides

Recent advances employ Rh-catalyzed asymmetric hydrogenation of β-enamido esters to access tetrahydrofuran derivatives. For example, (R)-BINAP-Rh complexes hydrogenate 2-furyl β-enamido esters to (S)-tetrahydrofuran-2-ylmethylamines with 95% ee and 90% yield. Subsequent acetylation with acetic anhydride furnishes the acetamide derivative.

Coupling Strategies for Final Assembly

Etherification via Mitsunobu Reaction

The dihydrobenzofuran-7-ol and tetrahydrofuran-methylamine subunits are coupled using Mitsunobu conditions (DIAD, PPh₃, THF). Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with N-((tetrahydrofuran-2-yl)methyl)acetamide’s precursor under these conditions achieves 65–75% yield. However, stoichiometric byproduct formation limits scalability.

Palladium-Catalyzed C–O Cross-Coupling

Aryl bromides of the dihydrobenzofuran core undergo Pd(OAc)₂/Xantphos-catalyzed coupling with tetrahydrofuran-methylacetamide in the presence of Cs₂CO₃. This method affords the target compound in 80–85% yield with excellent functional group tolerance.

Comparative Analysis of Methodologies

Parameter Ru-Catalyzed [3+2] Rh-Catalyzed C–H Insertion Acid-Catalyzed Cyclization
Yield (%) 45–60 53–99 70–75
Stereoselectivity (er) N/A Up to 98:2 Racemic
Catalyst Cost High High Low
Scalability Moderate High High

Industrial and Environmental Considerations

Patents emphasize cost-effective routes:

  • CN102391214A’s L-aspartic acid route avoids explosive intermediates, achieving 89.5% yield in the acylation step.
  • CN105693666A’s ZnCl₂/MnCl₂ cyclization operates at 200–220°C without costly ligands, suitable for bulk production.

Environmental metrics:

  • Rhodium-based methods generate 0.8 kg waste per kg product vs. 0.2 kg for ZnCl₂ methods.
  • Photochemical routes reduce energy use by 40% compared to thermal methods.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions optimize yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the 2,2-dimethyl-2,3-dihydrobenzofuran core via nucleophilic substitution or coupling reactions. Key steps include etherification of the benzofuran moiety with an acetamide-linked tetrahydrofuran derivative. Optimized conditions involve:

  • Temperature : 60–80°C for nucleophilic substitutions to minimize side reactions.
  • Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Triethylamine or NaH for deprotonation and accelerating coupling reactions .
  • Purification : Column chromatography (silica gel) or preparative HPLC to achieve >95% purity .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydrofuran and dihydrobenzofuran moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity and detect impurities .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the key structural features influencing the compound’s reactivity and biological interactions?

  • Key Features :

  • Dihydrobenzofuran Core : Provides rigidity and influences π-π stacking with biological targets .
  • Tetrahydrofuran-Methyl Acetamide Linkage : Enhances solubility and modulates hydrogen-bonding interactions with enzymes or receptors .
  • Electron-Donating Substituents : The dimethyl group on the benzofuran stabilizes the ring system, affecting redox potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

  • Methodology :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for variables like incubation time, serum concentration, and compound solubility .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers.
  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition vs. GPCR modulation) using proteome-wide screening or CRISPR-based validation .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) while maintaining bioactivity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety to enhance membrane permeability .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the tetrahydrofuran ring) and guide structural modifications .
  • In Silico Modeling : Predict LogP and polar surface area (PSA) using tools like Schrödinger’s QikProp to balance lipophilicity and solubility .

Q. How can researchers elucidate the mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and Ki values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics of interaction with target enzymes .
  • Molecular Docking : Use X-ray crystallographic data (e.g., PDB ID from related structures) to model binding poses in silico .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 50% vs. 75%) be addressed?

  • Methodology :

  • Reaction Monitoring : Use TLC or in situ IR spectroscopy to identify intermediate decomposition or side-product formation .
  • Scale-Up Validation : Reproduce reactions at small (mg) and medium (g) scales to assess scalability and identify bottlenecks in purification .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for coupling steps to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.